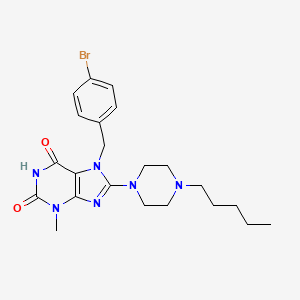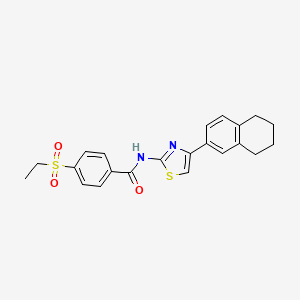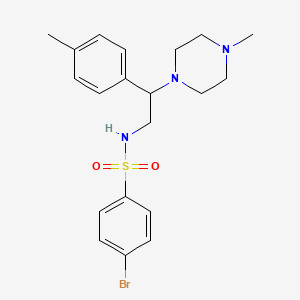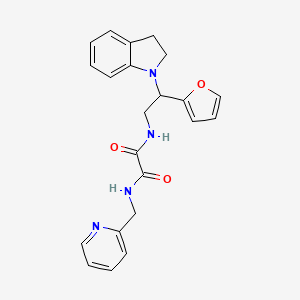
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide
Vue d'ensemble
Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. FIPI has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in many cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Mécanisme D'action
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide inhibits the activity of PLD by binding to its catalytic domain and preventing its interaction with its substrate, phosphatidylcholine. This results in the inhibition of PLD-mediated phosphatidic acid production, which is essential for many cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, this compound has been shown to inhibit platelet aggregation, reduce inflammation, and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and characterized, making it a reliable tool for studying PLD-mediated processes. However, this compound has some limitations, including its specificity for PLD and its potential off-target effects.
Orientations Futures
There are several future directions for the study of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide. One area of interest is the development of more specific PLD inhibitors that can target different isoforms of the enzyme. Another area of interest is the study of the role of PLD in other diseases, such as cardiovascular disease and diabetes. Finally, the development of more potent and selective PLD inhibitors could lead to the development of novel therapeutic agents for the treatment of various diseases.
Applications De Recherche Scientifique
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is the role of PLD in cancer and other diseases. PLD has been shown to be upregulated in many cancer cells, and its inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth in various cancer models.
This compound has also been shown to have potential applications in neurodegenerative diseases. PLD has been implicated in the pathogenesis of Alzheimer's disease, and its inhibition by this compound has been shown to improve cognitive function and reduce amyloid beta accumulation in animal models.
Propriétés
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-21(24-14-17-7-3-4-11-23-17)22(28)25-15-19(20-9-5-13-29-20)26-12-10-16-6-1-2-8-18(16)26/h1-9,11,13,19H,10,12,14-15H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAANIIMATQMOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



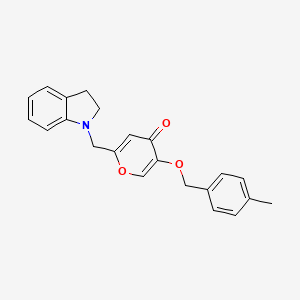
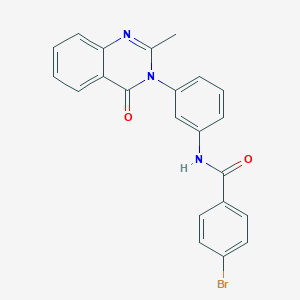
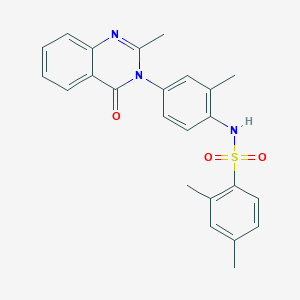

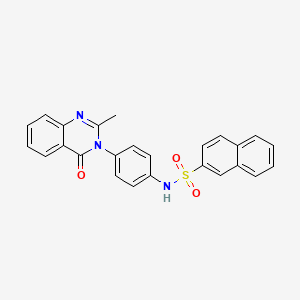
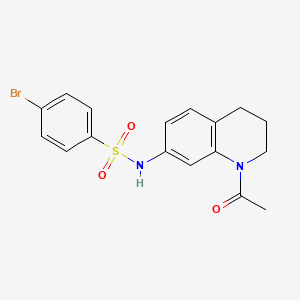
![4-((4-Methoxyphenyl)sulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298870.png)
![N-(3-methoxyphenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B3298871.png)
